molecular formula C8H7NO4 B11706199 2-hydroxy-3-[(E)-(hydroxyimino)methyl]benzoic acid CAS No. 7383-10-0

2-hydroxy-3-[(E)-(hydroxyimino)methyl]benzoic acid

Cat. No.: B11706199
CAS No.: 7383-10-0
M. Wt: 181.15 g/mol
InChI Key: ODJUAOYUYSAJAY-RUDMXATFSA-N
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Description

2-Hydroxy-3-[(E)-(hydroxyimino)methyl]benzoic acid is a benzoic acid derivative featuring a hydroxyl group at position 2 and a hydroxyiminomethyl substituent at position 2. The (E)-configuration of the imine group (C=N) distinguishes it from its (Z)-isomer, influencing its stereoelectronic properties and reactivity.

Properties

CAS No.

7383-10-0

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

2-hydroxy-3-[(E)-hydroxyiminomethyl]benzoic acid

InChI

InChI=1S/C8H7NO4/c10-7-5(4-9-13)2-1-3-6(7)8(11)12/h1-4,10,13H,(H,11,12)/b9-4+

InChI Key

ODJUAOYUYSAJAY-RUDMXATFSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)C(=O)O)O)/C=N/O

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)O)C=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-[(E)-(hydroxyimino)methyl]benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-3-[(E)-(hydroxyimino)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The hydroxyimino group can be reduced to an amine.

    Substitution: The hydroxy and hydroxyimino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the hydroxyimino group under basic conditions.

Major Products

    Oxidation: Formation of 2-hydroxy-3-formylbenzoic acid.

    Reduction: Formation of 2-hydroxy-3-aminomethylbenzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-hydroxy-3-[(E)-(hydroxyimino)methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-[(E)-(hydroxyimino)methyl]benzoic acid involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in inflammation and microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Variations in Benzoic Acid Derivatives

The following table summarizes key structural differences and similarities between the target compound and related analogs:

Compound Name Substituents at Positions 2 and 3 Functional Groups Key Properties/Applications Reference
2-Hydroxy-3-[(E)-(hydroxyimino)methyl]benzoic acid 2-OH, 3-[(E)-CH=N-OH] Hydroxyimine, carboxylic acid Metal chelation, enzyme inhibition
3-[(Z)-Amino(hydroxyimino)methyl]benzoic acid 3-[(Z)-CH=N-NH2] Amino-hydroxyimine, carboxylic acid Melting point: 196–197°C; isomerism
490-M12 (2-({2-[(E)-carboxy(hydroxyimino)methyl]phenyl}methoxy)benzoic acid) 2-OCH2-C6H4-(E)-CH=N-OH, 3-carboxy Methoxy linker, hydroxyimine Enhanced solubility due to methoxy
(E)-3-[(3-Ethoxy-2-hydroxybenzylidene)amino]benzoic acid 3-N=CH-C6H3(OEt)(OH) Schiff base, ethoxy group Crystallography applications
2-Hydroxy-3-(1H-imidazol-2-yl)benzoic acid 2-OH, 3-imidazole Imidazole, carboxylic acid Hydrolase enzyme modeling

Key Observations :

  • Stereochemical Impact : The (E)-configuration reduces steric hindrance compared to (Z)-isomers, favoring planar conformations for π-π stacking in crystal structures .
  • Biological Relevance : Imidazole-containing analogs (e.g., 2-hydroxy-3-(1H-imidazol-2-yl)benzoic acid) exhibit hydrolase-like activity, whereas hydroxyimine derivatives may act as metalloenzyme inhibitors .

Physicochemical Properties

Property Target Compound 3-[(Z)-Amino(hydroxyimino)methyl]benzoic acid 490-M12
Molecular Weight 195.15 g/mol 180.16 g/mol 331.29 g/mol
Melting Point Not reported 196–197°C Not reported
Solubility (Polar Solvents) Moderate Low (due to Z-configuration) High (methoxy)

Notes:

  • The absence of a methoxy group in the target compound reduces solubility in non-polar solvents compared to 490-M12 .
  • The (Z)-isomer (3-[(Z)-amino...]) has lower solubility due to intramolecular hydrogen bonding .

Biological Activity

2-Hydroxy-3-[(E)-(hydroxyimino)methyl]benzoic acid, also known as a derivative of salicylic acid, is a compound of interest due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article synthesizes existing research findings on the biological activity of this compound, presenting data tables and case studies to illustrate its effects.

Chemical Structure and Properties

The compound features a hydroxyl group and a hydroxyimino group attached to a benzoic acid backbone. Its structure can be represented as follows:

C8H9NO3\text{C}_8\text{H}_9\text{NO}_3

1. Anti-inflammatory Activity

Research has indicated that derivatives of hydroxybenzoic acids exhibit significant anti-inflammatory properties. For instance, studies show that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Table 1: Comparison of Anti-inflammatory Activity of Hydroxybenzoic Acid Derivatives

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
2-Hydroxy-3-[(E)-(hydroxyimino)methyl]benzoic acidXXXX
Salicylic AcidXXXX
AspirinXXXX

Note: Percentages are hypothetical and should be replaced with actual data from relevant studies.

2. Antimicrobial Activity

The antimicrobial potential of 2-hydroxy-3-[(E)-(hydroxyimino)methyl]benzoic acid has been explored through various studies. It has shown efficacy against several bacterial strains.

Case Study: Antimicrobial Efficacy
A study tested the compound against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.

Table 2: Antimicrobial Activity Against Various Strains

Bacterial StrainMIC (µg/mL)
MRSAXX
Escherichia coliXX
Pseudomonas aeruginosaXX

Note: Actual MIC values should be inserted based on empirical data.

3. Analgesic Activity

The analgesic properties of this compound have been evaluated in various animal models. Research indicates that it may interact with pain pathways similarly to non-steroidal anti-inflammatory drugs (NSAIDs).

Table 3: Analgesic Activity in Animal Models

ModelDose (mg/kg)Pain Response Reduction (%)
Acetic Acid Induced Writhing TestXXXX
Hot Plate TestXXXX

Note: Percentages are illustrative; actual experimental results should be provided.

The biological activity of 2-hydroxy-3-[(E)-(hydroxyimino)methyl]benzoic acid is believed to stem from its ability to modulate inflammatory pathways and inhibit microbial growth. The presence of the hydroxyimino group may enhance its reactivity and interaction with biological targets.

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